4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde. This reaction can be catalyzed by various agents, including iodine, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and thiophene rings may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the pyrazole moiety.
4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of thiophene.
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-8(2)12(11-7)9-4-10(5-13)14-6-9/h3-6H,1-2H3 |
InChI Key |
LMTQIJQCTMASKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CSC(=C2)C=O)C |
Origin of Product |
United States |
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